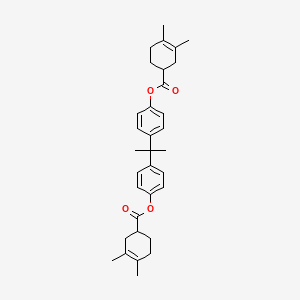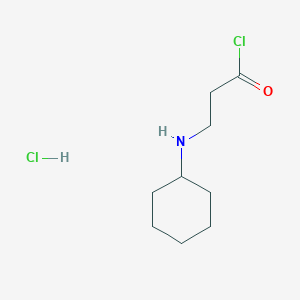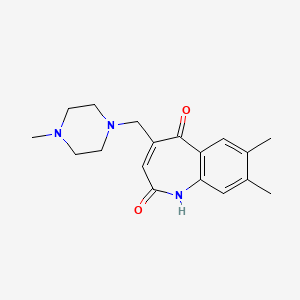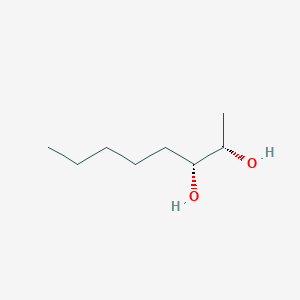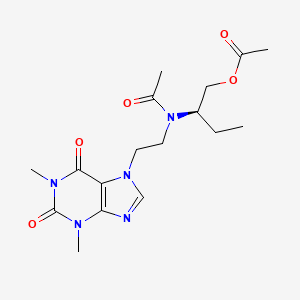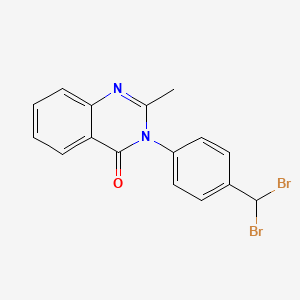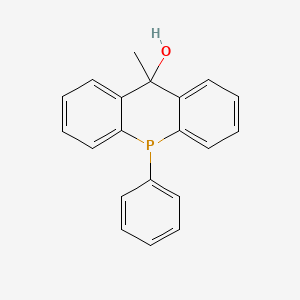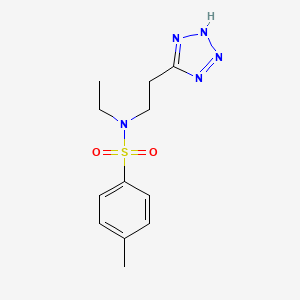![molecular formula C10H7F5O B14480053 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 65781-12-6](/img/structure/B14480053.png)
1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene: is a fluorinated aromatic compound It features a benzene ring substituted with five fluorine atoms and an allyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the reaction of pentafluorophenol with an appropriate allyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the phenoxide ion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or other oxidation products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Epoxides or other oxidized products.
Reduction: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can serve as probes in NMR spectroscopy.
Industry: Used in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluoroaniline
- 2,3,4,5,6-Pentafluoroacetophenone
Comparison: 1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the presence of the allyl ether group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other pentafluorobenzene derivatives, which may lack this functional group and therefore have different chemical and physical properties.
Propriétés
Numéro CAS |
65781-12-6 |
|---|---|
Formule moléculaire |
C10H7F5O |
Poids moléculaire |
238.15 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C10H7F5O/c1-4(2)3-16-10-8(14)6(12)5(11)7(13)9(10)15/h1,3H2,2H3 |
Clé InChI |
KIWCPUJLYRHYJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


